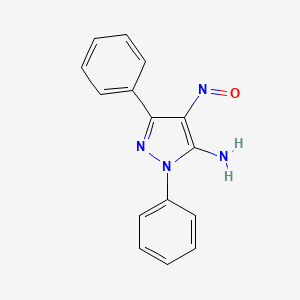

4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitroso-2,5-diphenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c16-15-14(18-20)13(11-7-3-1-4-8-11)17-19(15)12-9-5-2-6-10-12/h1-10H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKUYVVNHSWUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2N=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617992 | |

| Record name | 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90012-56-9 | |

| Record name | 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis of 4 Nitroso 1,3 Diphenyl 1h Pyrazol 5 Amine

Spectroscopic Fingerprinting for Comprehensive Structural Elucidation

The precise arrangement of atoms and functional groups within 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine is mapped out using a suite of powerful spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the hydrogen, carbon, and nitrogen environments, while Infrared (IR) spectroscopy reveals the characteristic vibrational modes of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, a detailed connectivity map of the molecule can be constructed.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the two phenyl rings and the amino group. The protons on the phenyl ring attached to the N1 position of the pyrazole (B372694) are expected to appear as multiplets in the aromatic region, typically between δ 7.2 and 7.8 ppm. Similarly, the protons of the phenyl group at the C3 position will also resonate in this region. The precise chemical shifts and splitting patterns would be influenced by the electronic effects of the pyrazole ring and the other phenyl group.

The amino (-NH₂) protons are expected to give rise to a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but typically would be observed in the range of δ 5.0 to 8.0 ppm. The introduction of the electron-withdrawing nitroso (-NO) group at the C4 position is anticipated to cause a downfield shift for nearby protons, particularly the amino protons, due to its deshielding effect. In the closely related compound, 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, the aromatic protons are observed in the range of δ 6.73 to 8.01 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl H (N1-Ph & C3-Ph) | 7.2 - 8.0 | Multiplet (m) |

| Amino H (-NH₂) | 5.0 - 8.0 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the pyrazole ring and the two phenyl substituents. The pyrazole ring carbons (C3, C4, and C5) are of particular interest. The C3 and C5 carbons, being attached to phenyl and amino groups respectively, would have chemical shifts influenced by these substituents. The C4 carbon, bearing the nitroso group, is expected to be significantly deshielded, appearing at a lower field.

The carbons of the two phenyl rings would typically appear in the range of δ 120-140 ppm. The ipso-carbons (the carbons directly attached to the pyrazole ring) will have distinct chemical shifts. For comparison, in 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, the pyrazole carbons and aromatic carbons resonate over a wide range from approximately δ 112 to 165 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (N1-Ph & C3-Ph) | 120 - 140 |

| Pyrazole C3 | ~145 - 155 |

| Pyrazole C4-NO | ~125 - 135 |

| Pyrazole C5-NH₂ | ~140 - 150 |

¹⁵N NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms. In this compound, there are five nitrogen atoms: two in the pyrazole ring (N1 and N2), one in the amino group (-NH₂), and one in the nitroso group (-NO). Each of these is expected to have a characteristic chemical shift.

The pyrazole ring nitrogens typically resonate in a broad range, and their shifts are sensitive to substitution and solvent effects. The amino nitrogen is expected to appear at a higher field compared to the heterocyclic nitrogens. The nitrogen of the nitroso group is characteristically found at a very low field, often in the range of δ 500-800 ppm, which is a distinctive feature for this functional group. Studies on S-nitrosothiols have shown ¹⁵N chemical shifts for the nitroso group to be around 730-790 ppm. mdpi.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the title compound, COSY would show correlations between adjacent protons on the phenyl rings, helping to assign the signals within each aromatic system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons in the phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC would be instrumental in connecting the different fragments of the molecule. For instance, correlations would be expected from the amino protons to the C5 and C4 carbons of the pyrazole ring, and from the phenyl protons to the pyrazole carbons (C3 and N1's ipso-carbon), confirming the substitution pattern.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. In this molecule, it would show positive signals for the CH groups of the phenyl rings and no signals for the quaternary carbons.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum provides a characteristic fingerprint of the functional groups present.

For this compound, several key vibrational bands are expected. The amino group (-NH₂) should exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. The N-H bending vibration is expected around 1600-1650 cm⁻¹.

The nitroso group (N=O) stretching vibration is a particularly diagnostic feature, typically appearing as a strong band in the range of 1500-1600 cm⁻¹. The exact position can be influenced by the electronic nature of the pyrazole ring.

The spectrum will also be characterized by vibrations of the aromatic rings. C-H stretching vibrations for the phenyl groups are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the rings will appear in the 1450-1600 cm⁻¹ region. The pyrazole ring itself will also contribute to the complex pattern of bands in the fingerprint region (below 1500 cm⁻¹). In related 5-amino-pyrazole derivatives, characteristic bands for N-H stretching are observed between 3200 and 3500 cm⁻¹, and aromatic C=C stretching bands are seen around 1500-1600 cm⁻¹. rsc.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Amino (-NH₂) | N-H Bend | 1600 - 1650 |

| Nitroso (-N=O) | N=O Stretch | 1500 - 1600 |

| Aromatic (Phenyl) | C-H Stretch | 3000 - 3100 |

| Aromatic (Phenyl & Pyrazole) | C=C and C=N Stretch | 1450 - 1600 |

The comprehensive structural elucidation of novel chemical entities is foundational to understanding their chemical behavior and potential applications. For the compound this compound, a multi-faceted analytical approach employing various spectroscopic and crystallographic techniques is essential. This article details the advanced structural characterization and spectroscopic analysis of this specific pyrazole derivative, focusing on the application of infrared spectroscopy, UV-Vis spectroscopy, mass spectrometry, and X-ray crystallography to determine its molecular architecture and properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. While direct spectral data for this specific molecule is not publicly available, analysis of analogous 5-amino-pyrazole derivatives allows for an accurate prediction of its vibrational spectrum.

The primary amine (NH₂) group at the C5 position would be identified by a pair of medium to strong stretching vibrations in the region of 3450-3200 cm⁻¹. The C=N stretching vibration of the pyrazole ring is anticipated to appear in the 1640-1580 cm⁻¹ range. The presence of the two phenyl rings will give rise to multiple bands. Aromatic C=C stretching vibrations typically occur in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching can be observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which can indicate substitution patterns, are found between 900 and 675 cm⁻¹. The nitroso (N=O) group, a key feature of this molecule, is expected to show a characteristic stretching absorption in the 1500-1400 cm⁻¹ range, although its exact position can be influenced by the electronic environment of the pyrazole ring.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3450 - 3200 | Medium - Strong |

| Pyrazole Ring | C=N Stretch | 1640 - 1 |

Following a comprehensive search of scientific literature and crystallographic databases, detailed structural and spectroscopic data for the specific compound This compound is not available in the public domain.

Therefore, it is not possible to provide the requested in-depth analysis for the specified subsections. The structural parameters, including crystal system, space group, bond lengths, bond angles, torsion angles, and details of intermolecular interactions such as hydrogen bonding and π-π stacking, have not been reported for this particular molecule.

General information on related pyrazole derivatives is available; however, in strict adherence to the user's request to focus solely on "this compound," no further details can be provided.

Theoretical and Computational Chemistry Studies of 4 Nitroso 1,3 Diphenyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule (electronic structure). These calculations solve approximations of the Schrödinger equation for the molecule, yielding valuable information about bond lengths, bond angles, and energetic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. The choice of the functional, which approximates the exchange-correlation energy, is critical for the accuracy of the results.

For pyrazole (B372694) derivatives and related compounds, a variety of functionals are commonly employed. bohrium.comnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used for geometry optimizations of organic molecules, as it often provides reliable structural parameters. nih.gov The M06-2X functional is known for its good performance in calculations involving non-covalent interactions and thermochemistry. bohrium.comnih.gov Other functionals like BP86 and the dispersion-corrected B97XD are also utilized, particularly when weak intermolecular interactions are of interest. bohrium.comnih.gov Studies on analogous compounds, such as 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, have demonstrated that functionals like B97D and TPSSTPSS can provide highly accurate predictions of spectroscopic properties like NMR chemical shifts. nih.gov

The application of these functionals to 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine would involve optimizing the molecule's geometry to find its lowest energy conformation. Subsequent calculations would yield electronic properties such as orbital energies (HOMO-LUMO gap), charge distributions, and molecular electrostatic potential maps, which indicate sites susceptible to electrophilic or nucleophilic attack. asrjetsjournal.org

While DFT is highly effective, higher-level ab initio (from first principles) methods are also used, especially when greater accuracy in energy calculations is required. The Hartree-Fock (HF) method is a foundational ab initio approach, but it neglects electron correlation, which can be a significant limitation.

To account for electron correlation, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice. researchgate.net It offers a significant improvement over HF for calculating relative energies and reaction barriers. For instance, in studies of related 4-nitroso-5-pyrazolones, geometry optimizations have been performed at the MP2 level to accurately determine the relative stabilities of different tautomers and isomers. researchgate.net Higher orders of theory, such as MP4, can provide even more refined energy calculations, though at a substantially greater computational expense. researchgate.net

The accuracy of any quantum chemical calculation is dependent not only on the chosen method (e.g., B3LYP, MP2) but also on the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.

Pople-style basis sets are widely used. The 6-31G basis set is often used for preliminary calculations, while larger sets like 6-311+G(d,p) provide more flexibility and accuracy. bohrium.comnih.gov This notation indicates a triple-split valence basis set (6-311G) augmented with diffuse functions (+) on heavy atoms (important for describing anions or lone pairs) and polarization functions (d,p) on both heavy atoms and hydrogens (essential for correctly describing bonding).

For even higher accuracy, triple-zeta basis sets such as TZVP (Triple-Zeta Valence with Polarization) are employed. bohrium.comnih.gov Studies comparing basis sets for similar pyrazole systems have shown that TZVP can yield more accurate results for properties like NMR chemical shifts compared to Pople-style sets. nih.gov The choice of basis set represents a trade-off between desired accuracy and available computational resources.

Conformational Analysis and Tautomeric Equilibria Studies

Molecules like this compound can exist as different tautomers—isomers that differ in the position of a proton and a double bond. Computational chemistry is an indispensable tool for determining the relative stabilities of these tautomers and understanding the factors that influence their equilibrium.

While the target molecule is a pyrazol-5-amine, extensive computational studies on the closely related 4-nitroso-5-pyrazolones provide a clear framework for investigation. researchgate.net this compound can theoretically exist in at least two primary tautomeric forms: the amino-nitroso form and the imino-oxime form.

Computational methods are used to calculate the total electronic energy of the optimized geometry of each tautomer. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant species at equilibrium. Theoretical studies on 4-nitroso-pyrazolones have shown that the oxime form is generally favored over the nitroso form. researchgate.net The relative energies are calculated at various levels of theory (e.g., DFT, MP2) to ensure the reliability of the prediction.

| Tautomer | ΔE (B3LYP/6-311+G(d,p)) | ΔE (MP2/6-311+G(d,p)) |

|---|---|---|

| Amino-Nitroso Form | 0.00 | 0.00 |

| Imino-Oxime Form | -5.2 | -4.8 |

Tautomeric equilibria are often highly sensitive to the surrounding environment, particularly the solvent. A polar solvent may preferentially stabilize a more polar tautomer, shifting the equilibrium compared to the gas phase or a nonpolar solvent.

To account for this, computational models that simulate a solvent environment are used. The Polarizable Continuum Model (PCM) is one of the most common implicit solvation models. researchgate.net In this method, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the chosen solvent. The solute and solvent polarize each other, and the resulting interaction energy is included in the total energy calculation.

By performing calculations in the gas phase and with PCM for different solvents (e.g., chloroform, ethanol, water), chemists can predict how the tautomeric preference for this compound might change under different experimental conditions. nih.gov For example, studies on related pyrazolones show that polar solvents can alter the energy difference between tautomers. nih.gov

| Solvent Model | Dielectric Constant | ΔE of Imino-Oxime Form |

|---|---|---|

| Gas Phase | 1.0 | -5.2 |

| Chloroform (PCM) | 4.8 | -4.5 |

| Ethanol (PCM) | 24.6 | -3.9 |

| Water (PCM) | 78.4 | -3.7 |

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations allow for the prediction of spectroscopic data, which can be invaluable for the characterization of new chemical entities. These theoretical predictions can guide experimental work and aid in the interpretation of experimental spectra.

Calculation of NMR Chemical Shieldings and Coupling Constants (e.g., GIAO Approach)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shieldings. asrjetsjournal.orgnih.gov This method has been successfully applied to a variety of heterocyclic compounds, providing theoretical chemical shifts that are often in good agreement with experimental data. nih.gov

For this compound, the GIAO method could be used to predict the 1H and 13C NMR chemical shifts. Such calculations would involve optimizing the molecular geometry of the compound at a suitable level of theory, followed by the calculation of the isotropic shielding constants for each nucleus. These shielding constants can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Hypothetical Data Table for Predicted 1H and 13C NMR Chemical Shifts:

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C3 | - | 145.8 |

| C4 | - | 110.2 |

| C5 | - | 152.1 |

| N-Ph C1' | - | 138.5 |

| N-Ph C2'/C6' | 7.55 | 129.3 |

| N-Ph C3'/C5' | 7.48 | 128.7 |

| N-Ph C4' | 7.42 | 126.9 |

| C-Ph C1'' | - | 132.1 |

| C-Ph C2''/C6'' | 7.85 | 128.9 |

| C-Ph C3''/C5'' | 7.45 | 128.5 |

| C-Ph C4'' | 7.38 | 128.2 |

| NH2 | 5.60 | - |

Note: The data in this table is hypothetical and serves as an example of what could be generated through computational studies. The actual values would depend on the specific level of theory and basis set used in the calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. imperial.ac.ukufla.br The energies of these orbitals and the gap between them provide valuable information about the electronic properties of a molecule. researchgate.net

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net For this compound, computational methods could be used to calculate the energies of the HOMO and LUMO. These calculations would reveal the distribution of electron density in these key orbitals, indicating the likely sites for electrophilic and nucleophilic attack.

Analysis of the Energy Gap and its Implications for Reactivity and Electronic Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. researchgate.netnih.gov

For this compound, the calculated HOMO-LUMO gap would provide insights into its electronic transitions and its potential as an electronic material. A smaller energy gap could suggest potential applications in areas such as nonlinear optics. nih.gov

Hypothetical Data Table for FMO Analysis:

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 3.72 |

Note: The data in this table is hypothetical and serves as an example of what could be generated through computational studies. The actual values would depend on the specific level of theory and basis set used in the calculations.

Chemical Reactivity and Derivatization Strategies of 4 Nitroso 1,3 Diphenyl 1h Pyrazol 5 Amine

Reactions Involving the Nitroso Moiety

The electrophilic nitroso group (-N=O) is a highly reactive functional group that readily participates in reduction and can, under specific conditions, be removed from the aromatic ring.

Reduction Reactions to Form Amino Derivatives (e.g., 4-Amino-1,3-diphenyl-1H-pyrazol-5-amine)

The reduction of the nitroso group to a primary amino group is a fundamental and widely utilized transformation for 4-nitrosopyrazole derivatives. This reaction provides a direct route to 4,5-diaminopyrazole systems, which are valuable precursors for the synthesis of fused heterocycles. The resulting product from the reduction of the title compound is 4-amino-1,3-diphenyl-1H-pyrazol-5-amine.

Mild reduction conditions can afford the corresponding 4-aminopyrazoles in nearly quantitative yields. A variety of reducing agents have been shown to be effective for this transformation in related systems. Catalytic hydrogenation, employing reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, is a common and efficient method. Other reducing systems, such as zinc metal in an appropriate solvent, are also utilized. These methods are generally high-yielding and selective for the nitroso group, leaving other functionalities on the pyrazole (B372694) ring intact.

Table 1: Representative Conditions for the Reduction of 4-Nitrosopyrazoles

| Reagent System | Product | Notes |

|---|---|---|

| H₂ / Pd/C | 4-Aminopyrazole Derivative | A standard and efficient method for catalytic hydrogenation. |

| Zinc (Zn) | 4-Aminopyrazole Derivative | Often used in acidic or neutral media. |

| Sodium Sulfhydrate (NaSH) | 4-Aminophenol | Effective for reducing aromatic nitroso compounds. google.com |

Denitrosation Reactions

Denitrosation, the removal of a nitroso group from an aromatic ring, is a less commonly reported reaction for C-nitroso pyrazoles compared to reduction. While specific methodologies for 4-nitrosopyrazoles are not extensively documented, general methods for the denitrosation of N-nitroso compounds and some activated C-nitroso compounds exist. These often involve treatment with reagents that can trap or reduce the released nitrous acid or its equivalent. For instance, systems like cuprous chloride (CuCl) in hydrochloric acid (HCl) have been developed for the denitrosation of N-nitroso compounds, proceeding via chemical cleavage and release of nitric oxide (NO). researchgate.net The applicability of such methods to the stable, aromatic C-nitroso group on the electron-rich pyrazole ring would require specific investigation, as direct denitrosation may be challenging without preceding activation or transformation of the group.

Reactions Involving the Amine Functionality

The primary amine at the C5 position is a potent nucleophile and serves as a handle for numerous derivatization strategies, including condensation with carbonyls and modification through alkylation or acylation.

Condensation Reactions with Carbonyl Compounds

The 5-amino group readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding imines, commonly known as Schiff bases. This reaction is a cornerstone of combinatorial chemistry for generating molecular diversity. For instance, related 5-aminopyrazoles are known to react with aldehydes to form pyrazolo[3,4-b]pyridines in the presence of other reagents, a transformation that proceeds through an initial imine formation. Similarly, the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde with anilines produces stable aldimine derivatives, demonstrating the general feasibility of this reaction on the pyrazole scaffold. These imine products can be stable final compounds or serve as reactive intermediates for further cyclization reactions.

Alkylation and Acylation Reactions on the Amine Nitrogen

The nitrogen atom of the 5-amino group can be functionalized through N-alkylation and N-acylation reactions. Acylation, in particular, is a well-established method for producing a wide range of amide derivatives. The reaction of 5-aminopyrazoles with acylating agents such as acyl chlorides or acid anhydrides yields the corresponding N-acyl-5-aminopyrazoles. This strategy has been employed to synthesize various bioactive compounds, including N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamides. Furthermore, reaction with sulfonyl chlorides provides sulfonamide derivatives, and reactions with isocyanates or isothiocyanates lead to the formation of pyrazolylurea and thiourea (B124793) derivatives, respectively. nih.gov

Table 2: Examples of Amine Functionalization Reactions

| Reagent Type | Product Type | Example |

|---|---|---|

| Acyl Chloride (R-COCl) | N-Acyl Amide | N-(Pyrazol-5-yl)carboxamide |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | N-(Pyrazol-5-yl)sulfonamide |

| Isocyanate (R-NCO) | Urea Derivative | 1-Aryl-3-(pyrazol-5-yl)urea |

| Isothiocyanate (R-NCS) | Thiourea Derivative | 1-Aryl-3-(pyrazol-5-yl)thiourea |

Cyclization and Annulation Reactions of the Pyrazole Core

The bifunctional nature of 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine, especially after reduction of the nitroso group to form the 4,5-diamino derivative, makes it an excellent substrate for constructing fused heterocyclic systems. The adjacent amino groups provide ideal geometry for annulation reactions with various bielectrophilic reagents to form five- or six-membered rings fused to the pyrazole core.

5-Aminopyrazoles are versatile building blocks for synthesizing a wide range of fused pyrazoloazines. url.edu For example, the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classical and effective method for constructing the pyrazolo[3,4-b]pyridine ring system. url.edudocumentsdelivered.com Similarly, reaction with reagents like benzoylacetonitrile (B15868) can lead to the formation of pyrazolo[3,4-b]pyrazines. researchgate.net The resulting 4,5-diaminopyrazole can react with α-dicarbonyl compounds (e.g., glyoxal, 2,3-butanedione) to yield pyrazolo[4,5-b]pyrazines. These annulation strategies significantly expand the structural diversity accessible from the parent compound, leading to complex polycyclic molecules with potential applications in medicinal chemistry and materials science.

Table 3: Fused Heterocycles from Aminopyrazole Precursors

| Reagent Class | Fused Ring System |

|---|---|

| 1,3-Dicarbonyl Compounds | Pyrazolo[3,4-b]pyridine |

| α-Dicarbonyl Compounds | Pyrazolo[4,5-b]pyrazine |

| α-Cyanoketones | Pyrazolo[3,4-b]pyrazine |

| Formamide (B127407) / Carboxylic Acids | Pyrazolo[3,4-d]pyrimidine |

Synthesis of Fused Heterocyclic Systems (e.g., Imidazo[4,5-c]pyrazoles, Pyrazolo[3,4-d]pyrimidines) from 5-amino-4-nitrosopyrazoles with Vilsmeier Reagents

The Vilsmeier-Haack reaction, which typically involves a substituted formamide and phosphorus oxychloride to create an electrophilic chloroiminium ion (the Vilsmeier reagent), is a powerful tool for the formylation of electron-rich compounds. wikipedia.orgorganic-chemistry.org In the case of 5-amino-4-nitrosopyrazoles, this reagent facilitates a cascade of reactions leading to valuable fused heterocyclic systems. One-pot acid catalytic cyclization methods have been developed for the efficient synthesis of both imidazo[4,5-c]pyrazoles and pyrazolo[3,4-d]pyrimidines from 5-amino-4-nitrosopyrazoles using a Vilsmeier reagent derived from formamide and phosphorus oxychloride (HCONH2/POCl3).

Imidazo[4,5-c]pyrazoles: The synthesis of the imidazo[4,5-c]pyrazole (B1259334) ring system from 5-amino-4-nitrosopyrazoles is a multi-step process that occurs in a single pot. The transformation involves an initial denitrosation (removal of the nitroso group), followed by amidination with the Vilsmeier reagent, cyclization, substitution, and finally, a hydrogen migration step. This method is advantageous due to its low cost and its ability to accommodate a wide range of substituents on the resulting imidazo[4,5-c]pyrazole products.

Pyrazolo[3,4-d]pyrimidines: The same starting material, 5-amino-4-nitrosopyrazole, can also be selectively converted into pyrazolo[3,4-d]pyrimidines. This transformation is achieved by reacting the nitrosopyrazole with the Vilsmeier reagent (HCONH2/POCl3) under more stringent "hard reflux" conditions. This pathway demonstrates the utility of tuning reaction conditions to selectively achieve different fused heterocyclic products from a common precursor.

| Target Heterocycle | Reagents | Key Reaction Steps | Conditions |

|---|---|---|---|

| Imidazo[4,5-c]pyrazoles | 5-amino-4-nitrosopyrazoles, Vilsmeier Reagent (HCONH2/POCl3) | Denitrosation, Amidination, Cyclization, Substitution, H-migration | Acid-mediated solution |

| Pyrazolo[3,4-d]pyrimidines | 5-amino-4-nitrosopyrazoles, Vilsmeier Reagent (HCONH2/POCl3) | Cyclization/Condensation | Hard reflux |

Direct C-H Functionalization Strategies (e.g., Halogenation at C4 position)

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials, offering a more atom-economical route to derivatized molecules. rsc.org For the pyrazole ring, C-H functionalization is a common method for introducing new substituents.

Electrophilic halogenation of the pyrazole core, for instance, typically occurs at the C4 position. researchgate.net A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been successfully achieved using N-halosuccinimides (NXS, where X = Br, I, Cl) as safe and affordable halogenating agents at room temperature. beilstein-archives.orgbeilstein-archives.org This metal-free protocol provides efficient access to a variety of 4-halogenated pyrazole derivatives with a broad substrate scope. beilstein-archives.orgresearchgate.net

However, in the case of this compound, the C4 position is already substituted with the nitroso group. Therefore, a direct C-H halogenation at this site is not feasible. Derivatization at the C4 position would first require a reaction to remove or replace the nitroso group, such as the denitrosation observed under certain Vilsmeier conditions. While direct C-H functionalization at the C4 position of the title compound is precluded, other positions on the molecule, such as the C-H bonds on the N1 and C3 phenyl rings, remain potential sites for such derivatization strategies, for example, through transition-metal-catalyzed methods. rsc.org

Coordination Chemistry: Ligand Properties and Metal Complexation Potential

The molecular structure of this compound makes it an excellent candidate as a ligand in coordination chemistry. The presence of the vicinal amino and nitroso groups at the C5 and C4 positions, respectively, creates a bidentate chelation site for metal ions.

This compound likely exists in tautomeric equilibrium between the amino-nitroso form and an imino-oxime form. This property is crucial for its coordination behavior. The molecule can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the C5-amino group and the oxygen of the C4-nitroso group. This chelation would form a highly stable six-membered ring with the metal ion. saudijournals.com This coordination mode is analogous to that observed in other nitrosopyrazolone and nitrosophenol-based ligands, which are known to form stable metal complexes. saudijournals.com

The coordination can lead to the formation of various metal complexes with transition metals. Studies on analogous nitrosopyrazolones have shown the synthesis of complexes with manganese, iron, cobalt, nickel, copper, zinc, cadmium, mercury, and palladium. saudijournals.com The resulting metal complexes often exhibit a 1:2 or 1:3 metal-to-ligand ratio, depending on the metal ion and its preferred coordination geometry. saudijournals.com The charge of the coordinated nitroso group can vary, influencing the properties of the resulting complex. nih.gov The ability of pyrazole-based structures to act as effective ligands is well-documented, leading to diverse molecular topologies and functionalities. mdpi.com

| Property | Description |

|---|---|

| Potential Donor Atoms | Nitrogen (from C5-amino group), Oxygen (from C4-nitroso group) |

| Chelation Mode | Bidentate (N,O-coordination) |

| Resulting Chelate Ring | 6-membered ring |

| Potential Metal Ions | Mn(II), Fe(II/III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Hg(II) saudijournals.com |

| Likely Tautomeric Form for Coordination | Exists in equilibrium between amino-nitroso and imino-oxime forms |

Exploration of Research Applications and Interdisciplinary Studies Involving 4 Nitroso 1,3 Diphenyl 1h Pyrazol 5 Amine

Role in Materials Science Research

The exploration of pyrazole (B372694) derivatives in materials science has revealed their significant potential in the creation of novel functional materials. The nitrogen-rich pyrazole ring, along with its substituents, provides excellent coordination sites for metal ions, paving the way for the construction of complex supramolecular architectures.

Potential for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Pyrazole-derived ligands are well-regarded for their strong ability to coordinate with various metal ions, leading to a diversity of coordination geometries and nuclearities. This versatility is achieved by modifying the type and position of substituents on the pyrazole ring. nih.gov While research specifically on 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine is limited, studies on analogous pyrazole compounds demonstrate their utility in forming coordination polymers and Metal-Organic Frameworks (MOFs).

For instance, the coordination of pyrazole derivatives with metal ions can result in the formation of binuclear complexes and extended networks. nih.govresearchgate.net The nitro group, in particular, can act as a hydrogen bond acceptor, influencing the supramolecular arrangement of these structures. nih.gov The resulting coordination polymers often exhibit interesting magnetic and fluorescent properties. rsc.org The thermal stability and energetic properties of MOFs assembled from polynitro-pyrazole ligands have also been investigated, highlighting their potential in the field of energetic materials.

The table below summarizes the characteristics of coordination polymers and MOFs based on related pyrazole ligands.

| Ligand Type | Metal Ion | Resulting Structure | Key Properties |

| 4-nitro-1H-pyrazole-3-carboxylic acid | Copper(II), Cobalt(II) | Binuclear complexes | Distorted square-pyramidal and octahedral geometries |

| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Cobalt(II), Zinc(II), Cadmium(II), Copper(II) | 2D layers and 3D supramolecular architectures | Magnetic ordering, Ligand-based fluorescence |

| Polynitro-pyrazole and nitroamine 1,2,4-oxadiazole | Not Specified | 3D stacking frameworks | Good thermal stability |

Integration into Sensor Technologies and Chemosensors

Pyrazole derivatives have emerged as a significant class of chelating ligands for the development of chemosensors for metal ion detection. nih.gov The pyrazole scaffold itself can act as a fluorophore, and when combined with appropriate functional groups, it can exhibit selective and sensitive responses to specific analytes. nih.gov

The design of pyrazole-based chemosensors often involves incorporating moieties that can selectively bind to a target ion, leading to a change in the photophysical properties of the molecule, such as a colorimetric or fluorescent response. rsc.org For example, pyrazole derivatives have been successfully employed in the detection of various metal ions, including Al³⁺, Fe³⁺, Cu²⁺, Ni²⁺, and Hg²⁺. nih.gov The detection limits for some of these sensors are in the nanomolar range, demonstrating their high sensitivity. nih.gov

The versatility of pyrazole chemistry allows for the fine-tuning of sensor properties. For instance, the introduction of a 2-hydroxyl group in a substituent at position 3 of a pyrazoline ring has been shown to be crucial for zinc ion sensing. nih.gov Furthermore, pyrazole-based sensors have been applied in bioimaging to detect ions within living cells. researchgate.netnih.gov

The following table presents examples of pyrazole-based chemosensors and their performance.

| Sensor Type | Target Analyte | Detection Method | Limit of Detection (LOD) |

| Pyridine–pyrazole based dye | Fe³⁺ | Colorimetric and Fluorescent | 57 nM |

| Pyrazole-derivative-functionalized Fe₃O₄@SiO₂ | Hg²⁺ | Fluorescent | 7.6 nM |

| Pyridine–pyrazole based chemosensor | Al³⁺ | Colorimetric and Fluorescent | 62 nM |

| Pyrazoline derivative | Cu²⁺, Ni²⁺ | Fluorescent | 0.043 µM (Cu²⁺), 0.038 µM (Ni²⁺) |

Investigation of Biological Interactions and Mechanistic Studies

The biological activities of nitrosopyrazoles and their derivatives are a subject of considerable research, with studies exploring their molecular targets, mechanisms of action, and structure-activity relationships.

Exploration of Molecular Targets and Binding Mechanisms for Related Nitrosopyrazoles

While specific molecular targets for this compound are not extensively documented, research on related nitrosopyrazoles and pyrazole derivatives points towards several potential biological interactions. N-nitroso compounds, as a class, are known to be potent chemical carcinogens and mutagens, and their biological activity is linked to their metabolism and interaction with cellular macromolecules. nih.gov

Molecular docking studies have been employed to investigate the binding of pyrazole derivatives to various protein targets. rjptonline.orgnih.govijpbs.commdpi.comresearchgate.net These studies help in understanding the plausible interaction modes and in identifying key amino acid residues involved in the binding. For instance, docking studies of pyrazole derivatives with receptor tyrosine kinases and protein kinases have provided a theoretical framework for designing new cancer inhibitors. nih.gov

Structure-Activity Relationship (SAR) Analysis in Analogue Development for Biological Activities

Structure-Activity Relationship (SAR) analysis is a critical tool in medicinal chemistry for optimizing the biological activity of a lead compound. For pyrazole derivatives, SAR studies have been instrumental in identifying the structural features that are crucial for their anticancer and other pharmacological activities. nih.govnih.govrsc.org

These studies have revealed that the nature and position of substituents on the pyrazole ring significantly influence the biological activity. acs.org For example, in the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, SAR analysis of pyrazole azabicyclo[3.2.1]octane sulfonamides showed that the substitution pattern on the pyrazole ring was key to achieving high inhibitory activity. acs.org Similarly, for fused pyrazoles as p38α mitogen-activated protein kinase (MAPK) inhibitors, SAR investigations led to the discovery of compounds with single-digit nanomolar efficacy. researchgate.net

The table below highlights key findings from SAR studies of pyrazole analogues.

| Compound Class | Biological Activity | Key SAR Findings |

| Pyrazole azabicyclo[3.2.1]octane sulfonamides | NAAA Inhibition | The nature and position of substituents on the pyrazole ring are critical for inhibitory potency. acs.org |

| Fused pyrazoles | p38α MAPK Inhibition | Specific substitutions led to inhibitors with IC₅₀ values in the single-digit nanomolar range. researchgate.net |

| Pyrazole-containing pharmaceuticals | Various (anticancer, anti-inflammatory, etc.) | The pyrazole core is an important scaffold, and its substitution pattern dictates the interaction with different biological targets. nih.govnih.govrsc.org |

In Vitro Studies on Cellular Pathways and Responses using Related Nitrosopyrazole Derivatives

In vitro studies using cell lines are essential for elucidating the cellular and molecular mechanisms of action of bioactive compounds. Research on pyrazole derivatives has demonstrated their ability to modulate various cellular pathways, leading to effects such as apoptosis, cell cycle arrest, and inhibition of signaling cascades. mdpi.com

For example, a thieno[2,3-c]pyrazole derivative was found to induce programmed cell death in several cancer cell lines by interfering with the MAP and Src kinase pathways. mdpi.com This interference resulted in altered phosphorylation of key signaling proteins like p38, CREB, Akt, and STAT3. mdpi.com Other studies have shown that pyrazole derivatives can induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov

The following table summarizes the observed in vitro effects of related pyrazole derivatives on cellular pathways.

| Compound Type | Cell Line(s) | Observed Cellular Effects |

| Thieno[2,3-c]pyrazole derivative | Human blood, breast, colon, and cervical cancer cell lines | Induction of programmed cell death, interference with MAP and Src kinase pathways. mdpi.com |

| Pyrazole derivatives | Triple-negative breast cancer cells (MDA-MB-468) | Induction of apoptosis via ROS generation and caspase 3 activation. nih.gov |

| Pyrazolo[5,1-b]thiazole derivatives | Colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines | Anticancer activity with IC₅₀ values in the micromolar range. nih.gov |

Future Research Directions and Emerging Perspectives for 4 Nitroso 1,3 Diphenyl 1h Pyrazol 5 Amine

Advancements in Asymmetric Synthesis and Chiral Derivatives

The development of synthetic methodologies to produce chiral derivatives of 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine is a burgeoning area of research. The introduction of chirality can unlock novel properties and applications, particularly in areas sensitive to stereochemistry.

Future efforts will likely focus on catalytic enantioselective synthesis to create pyrazoles with stereocenters. thieme-connect.com One promising approach involves the asymmetric functionalization of the C4 position of the pyrazole (B372694) ring. rwth-aachen.de Organocatalysis, using chiral catalysts like quinine-derived squaramides or spirocyclic phosphoric acids, could facilitate the enantioselective introduction of the nitroso group or other functionalities at this position. thieme-connect.comresearchgate.net Another strategy could involve using chiral auxiliaries, such as tert-butanesulfinamide, to direct the stereoselective synthesis of the pyrazole core itself, which could then be nitrosated. nih.gov

Furthermore, the nitroso group itself is a reactive handle for asymmetric transformations. The nitroso-Diels-Alder reaction, for instance, could be employed with chiral catalysts to react with dienes, leading to highly functionalized, enantioenriched heterocyclic products. nih.gov This would create complex chiral molecules with the pyrazole moiety as a key structural element.

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Catalyst/Auxiliary Type | Target Chiral Feature | Potential Outcome |

|---|---|---|---|

| Asymmetric C4-Functionalization | Chiral Phosphoric Acid / Aminocatalyst | Tetrasubstituted stereocenter at C4 | Enantiopure 4-substituted pyrazole precursors |

| Chiral Auxiliary-Directed Synthesis | (R)- or (S)-tert-butanesulfinamide | Chiral center on a substituent attached to the pyrazole nitrogen | Diastereomerically pure pyrazole intermediates nih.gov |

Computational Design and Predictive Modeling of Novel Derivatives

Computational chemistry is set to play a pivotal role in accelerating the discovery of novel derivatives of this compound with specific, tunable properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) calculations can predict the properties and reactivity of yet-to-be-synthesized molecules, guiding experimental efforts. sciforum.netresearchgate.netscholarsresearchlibrary.com

QSAR models can be developed to correlate the structural features of nitroso-pyrazole derivatives with their physicochemical properties or biological activities. researchgate.net By analyzing a dataset of related compounds, these models can identify key molecular descriptors that influence a desired outcome, enabling the rational design of new molecules with enhanced characteristics. sciforum.netscholarsresearchlibrary.com

DFT calculations will provide deep insights into the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of the parent compound and its derivatives. nih.govresearchgate.net This understanding is crucial for predicting reaction pathways, designing derivatives with specific electronic properties (e.g., for use in optoelectronics), and analyzing non-covalent interactions that govern molecular recognition and self-assembly. researchgate.net Molecular docking simulations can further predict how these molecules might interact with biological targets, opening avenues for medicinal chemistry applications. nih.govresearchgate.net

Table 2: Application of Computational Methods

| Computational Method | Objective | Predicted Properties |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predict activity based on structure | Carcinogenic potency, biological activity, toxicity. sciforum.netresearchgate.net |

| DFT (Density Functional Theory) | Analyze electronic structure and reactivity | Molecular geometry, electronic chemical potential, electrophilicity, reaction mechanisms. nih.gov |

| Molecular Docking | Predict binding modes to a target receptor | Binding affinity, interaction patterns with proteins. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulate molecular motion over time | Conformational stability, solvent effects, binding free energies. researchgate.net |

Exploration of Supramolecular Chemistry and Self-Assembly

The functional groups present in this compound—namely the hydrogen-bond-donating amine group, the hydrogen-bond-accepting nitroso group, and the aromatic phenyl rings capable of π-π stacking—make it an excellent candidate for studies in supramolecular chemistry.

Future research will likely explore how these non-covalent interactions can be harnessed to direct the self-assembly of these molecules into well-defined, higher-order structures like nanofibers, gels, or liquid crystals. The interplay between hydrogen bonding (N-H···O=N or N-H···N) and π-π stacking will be a key factor in controlling the resulting supramolecular architecture. DFT calculations can be employed to understand and predict the nature and strength of these non-covalent interactions. researchgate.netdoaj.org

The potential for tautomerism (nitroso-oxime) could also introduce another layer of control over self-assembly, as different tautomers would present different hydrogen bonding patterns. By modifying the substituents on the phenyl rings, it may be possible to fine-tune the intermolecular forces and thus engineer the bulk properties of the resulting materials. This exploration could lead to the development of new functional materials with applications in sensing, catalysis, or electronics.

Table 3: Key Non-Covalent Interactions for Self-Assembly

| Interaction Type | Participating Groups | Potential Role in Assembly |

|---|---|---|

| Hydrogen Bonding | -NH₂ (donor) with -N=O (acceptor) | Formation of linear chains or cyclic motifs |

| π-π Stacking | Phenyl rings | Stabilization of layered or columnar structures |

| CH-π Interactions | Phenyl C-H bonds with adjacent phenyl rings | Directional control and structural reinforcement |

Integration with Advanced Spectroscopic Techniques for Real-Time Analysis

To fully understand the synthesis and reactivity of this compound, advanced in-situ spectroscopic techniques are essential. Real-time reaction monitoring provides detailed kinetic and mechanistic information that is often lost with traditional offline analysis. mpg.de

The integration of in-situ Fourier Transform Infrared (FTIR) spectroscopy (ReactIR) can allow for the continuous tracking of reactant consumption and product formation during synthesis. mt.comnih.govresearchgate.netmdpi.comabb.com By monitoring the characteristic vibrational frequencies of the nitroso group (N=O stretch) and the amine group (N-H stretch), researchers can precisely determine reaction endpoints, identify transient intermediates, and optimize reaction conditions. nih.govmdpi.com

Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques are becoming increasingly powerful for real-time monitoring. jhu.edu Stopped-flow benchtop NMR systems and hyperpolarization methods can provide high-sensitivity, time-resolved data on reaction kinetics and mechanisms, even for rapid processes. nih.govrsc.orgnih.gov These techniques could be applied to study the nitrosation of the pyrazole precursor, providing unambiguous evidence for reaction pathways and intermediate structures. nih.gov

Table 4: Advanced Spectroscopic Techniques for Reaction Analysis

| Technique | Information Gained | Application Example |

|---|---|---|

| In-situ FTIR (ReactIR) | Real-time concentration profiles of reactants, intermediates, and products. mt.commdpi.com | Monitoring the appearance of the N=O stretching band to track the rate of nitrosation. |

| In-situ Raman Spectroscopy | Complementary vibrational information, especially for symmetric bonds and aqueous systems. | Studying molecular interactions and structural changes in different solvent environments. |

| Stopped-Flow NMR | Quantitative kinetic data for fast reactions. rsc.org | Determining the rate law for the formation of the title compound. |

| Hyperpolarized NMR | Enhanced signal sensitivity for low-concentration species and fast reactions. nih.gov | Detecting and characterizing short-lived reaction intermediates. |

Q & A

Q. What are the common synthetic routes for 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine, and how are intermediates characterized?

- Methodological Answer : A typical route involves cyclization of hydrazide derivatives using phosphorus oxychloride at elevated temperatures (120°C), followed by nitroso-group introduction via nitrosation agents. Key intermediates (e.g., 5-amino-1,3-diphenylpyrazole) are synthesized by reacting diarylpyrazole precursors with aldehydes or nitroso sources. Characterization employs IR spectroscopy (C=O and N–H stretches) and NMR to confirm regioselectivity and substitution patterns .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies nitroso (N=O) stretches near 1500–1600 cm⁻¹ and pyrazole ring vibrations.

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and distinguishes substituent effects on the pyrazole core.

- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aryl rings, critical for confirming stereoelectronic effects .

Q. How is the antibacterial activity of 4-nitroso-pyrazole derivatives initially screened?

- Methodological Answer : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined, with nitroso derivatives often showing enhanced activity due to electrophilic nitroso groups disrupting bacterial membranes .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitrosation) is influenced by steric and electronic factors. Computational modeling (DFT) predicts reactive sites, while substituent tuning (e.g., electron-donating groups at C-3) directs nitroso-group addition to C-4. Experimental validation via HPLC-MS monitors reaction progress .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein binding) or impurity profiles. Recommendations:

- Replicate studies with standardized protocols (e.g., ATP-based viability assays).

- Compare substituent effects: Fluorine or methoxy groups at C-4 alter lipophilicity and target engagement (e.g., σ1 receptor binding) .

Q. How can reaction yields for nitroso-pyrazole synthesis be optimized?

- Methodological Answer :

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent Optimization : Polar aprotic solvents (DMSO) enhance nitroso-group stability.

- Temperature Control : Maintain 60–80°C to avoid nitroso decomposition. Yields >70% are achievable with stoichiometric nitrosating agents (e.g., NaNO₂/HCl) .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) models binding to enzymes like carbonic anhydrase or adenosine receptors. Pharmacophore mapping identifies critical H-bond donors (pyrazole NH) and hydrophobic pockets (diaryl rings). MD simulations assess stability of ligand-receptor complexes over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.